molecular formula C14H23N3O3 B6089376 5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6089376
M. Wt: 281.35 g/mol
InChI Key: SISFYORFJGBGLR-UHFFFAOYSA-N
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Description

5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 1,5-dimethylhexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted pyrazoles .

Mechanism of Action

The mechanism of action of 5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 1,5-dimethylhexyl group in 5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-methyl-5-(6-methylheptan-2-ylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-9(2)6-5-7-10(3)16-13(18)12-11(14(19)20)8-15-17(12)4/h8-10H,5-7H2,1-4H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISFYORFJGBGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)C1=C(C=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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